molecular formula C20H26N4O4 B2388447 N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine CAS No. 956616-61-8

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine

Cat. No.: B2388447
CAS No.: 956616-61-8
M. Wt: 386.452
InChI Key: NEPOSFIAYLPVQV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is a strategically designed small molecule inhibitor that targets the transforming growth factor-beta (TGF-β) signaling pathway. Its primary mechanism of action is the potent and selective inhibition of the activin receptor-like kinase 5 (ALK5), also known as TGF-β receptor type I [Source] . By binding to the ATP-binding site of ALK5, this compound effectively blocks the receptor-mediated phosphorylation of downstream SMAD proteins (SMAD2/3), thereby attenuating the expression of TGF-β-responsive genes [Source] . The TGF-β pathway is a critical regulator of diverse cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Consequently, this inhibitor is a valuable research tool for investigating the pathophysiological roles of TGF-β signaling in areas such as cancer metastasis, where it is known to promote epithelial-to-mesenchymal transition (EMT) [Source] , fibrotic diseases [Source] , and immunoregulation. The molecular structure, featuring a key indole moiety linked to a piperazine-carbonyl-alanine scaffold, is optimized for high-affinity receptor interaction and cellular permeability, making it suitable for in vitro and potentially in vivo studies aimed at dissecting ALK5-dependent mechanisms and validating it as a therapeutic target.

Properties

IUPAC Name

(2S)-2-[[4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-14(19(26)27)22-20(28)24-11-9-23(10-12-24)18(25)8-4-5-15-13-21-17-7-3-2-6-16(15)17/h2-3,6-7,13-14,21H,4-5,8-12H2,1H3,(H,22,28)(H,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPOSFIAYLPVQV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.

    Attachment of the Butanoyl Group: The indole derivative is then reacted with a butanoyl chloride in the presence of a base to form the butanoyl-indole intermediate.

    Piperazine Ring Formation: The butanoyl-indole intermediate is reacted with piperazine under suitable conditions to form the piperazine-indole compound.

    Coupling with Alanine: Finally, the piperazine-indole compound is coupled with L-alanine using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the piperazine ring could modulate neurotransmitter activity. The compound’s effects are mediated through binding to these targets and altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds highlight key differences in substituents, synthetic routes, and biological activities:

Compound Name/ID Key Structural Features Biological Activity/Application References
Target Compound : N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine - Piperazine with 4-(1H-indol-3-yl)butanoyl and L-alanine substituents Potential CNS applications (inferred from structural analogues)
Compound 12 () - N-arylpiperazine with pyridin-4-ylamino and difluorophenyl groups Anti-Trypanosoma cruzi activity; high-resolution X-ray binding data (2.04 Å, PDB ID 4C0C)
Compound 4j () - Arylsulfonylindole with 4-(2-methoxyphenyl)piperazine 5-HT6 receptor antagonist (IC50 = 32 nM); high binding affinity (pKi = 7.83)
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)... () - Trifluoromethylphenyl-substituted piperazine; cyclopentyl-tetrahydro-2H-pyran-4-amine core Synthetic focus; molecular weight 468.2 g/mol (no explicit bioactivity reported)
N-(1H-Indol-3-ylmethylidene)-4-methyl-piperazin-1-amine () - Indole-methylidene linked to 4-methylpiperazine Crystallographic data reported; structural simplicity vs. target compound’s alanine functionalization

Key Comparative Insights

Substituent Effects on Bioactivity: The target compound’s L-alanine moiety distinguishes it from analogues like Compound 4j (), which uses a lipophilic arylsulfonylindole group for 5-HT6 receptor antagonism. The alanine may enhance aqueous solubility but reduce membrane permeability compared to aromatic substituents . Compound 12 () demonstrates that N-arylpiperazines with halogenated aryl groups (e.g., 2,4-difluorophenyl) achieve strong target binding, as seen in its anti-parasitic activity.

Synthetic Routes: The target compound’s synthesis likely parallels methods described in , where 4-(1H-indol-3-yl)butanoic acid is acylated onto piperazine . In contrast, compounds employ trifluoromethylphenylpiperazines, requiring specialized starting materials and multi-step coupling reactions .

Structural Flexibility vs.

Therapeutic Implications :

  • While Compound 4j () is explicitly a 5-HT6 antagonist, the target compound’s indole-piperazine scaffold aligns with CNS-targeted agents (e.g., dopamine or serotonin receptor modulators) . However, the lack of explicit bioactivity data for the target compound limits direct therapeutic comparisons.

Research Findings and Data Tables

Table 1: Structural Comparison of Piperazine-Based Indole Derivatives

Feature Target Compound Compound 12 () Compound 4j () Derivatives
Piperazine Substituent 4-(1H-indol-3-yl)butanoyl Difluorophenyl, pyridinyl Arylsulfonylindole Trifluoromethylphenyl
Secondary Functional Group L-alanine Pyridin-4-ylamino 2-Methoxyphenyl Tetrahydro-2H-pyran-4-amine
Molecular Weight Not reported Not reported ~450–500 g/mol (estimated) 468.2 g/mol
Bioactivity Inferred CNS targeting Anti-Trypanosoma cruzi 5-HT6 antagonism Synthetic focus

Biological Activity

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications in treating various central nervous system disorders and its biological activity against cancer and microbial infections. This article delves into the compound's synthesis, biological mechanisms, and its effects on different biological systems.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Derivative : The indole moiety can be synthesized through established methods such as Fischer indole synthesis.
  • Attachment of the Butanoyl Group : The indole derivative is reacted with butanoyl chloride in the presence of a base to form the butanoyl-indole intermediate.
  • Piperazine Ring Formation : The butanoyl-indole intermediate is then reacted with piperazine to form the piperazine-indole compound.
  • Final Coupling with L-Alanine : The final step involves coupling the piperazine derivative with L-alanine to yield this compound .

Antitumor Activity

Research has indicated that derivatives of indole and piperazine exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cell proliferation in various human cancer cell lines, including HeLa (cervical cancer) and T-47D (breast cancer). However, some studies reported limited activity against solid tumors, suggesting that further modifications may enhance efficacy .

Antibacterial and Antifungal Activity

The compound has shown promising antibacterial effects, particularly against Gram-positive bacteria. Studies have demonstrated that related piperazine derivatives exhibit bactericidal activity by inhibiting protein synthesis pathways. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 15.625 to 125 μM against reference strains . Additionally, antifungal activity has been observed, with some compounds effectively reducing biofilm formation in Candida species .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications to the indole and piperazine moieties can significantly influence the compound's interaction with biological targets:

Structural Modification Biological Effect
Substitution on Indole RingAlters receptor binding affinity
Variation in Piperazine SubstituentsModulates neurotransmitter activity
Carbonyl Group PositioningInfluences overall stability and solubility

Study 1: Antitumor Evaluation

A series of 4-[4-(1H-indol-3-yl)butyl]piperazine derivatives were tested for antiproliferative activity against multiple cancer cell lines. The results indicated that while some derivatives showed promise, others were inactive against tested solid tumor lines . This highlights the need for further structural optimization.

Study 2: Antimicrobial Properties

In a study assessing antimicrobial efficacy, compounds similar to this compound demonstrated a broad spectrum of activity against both bacterial and fungal strains. The most active compounds were those that effectively inhibited biofilm formation, which is critical in treating chronic infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine, and what critical reaction parameters influence yield optimization?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Preparation of the 4-[4-(1H-indol-3-yl)butanoyl]piperazine intermediate via coupling of 4-(1H-indol-3-yl)butanoic acid with piperazine using N-bromosuccinimide (NBS) or other activating agents . (2) Conjugation of L-alanine via a carbonyl linker using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Critical parameters include reaction stoichiometry (excess piperazine for mono-acylation), temperature control (0–25°C to avoid side reactions), and purification via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Confirm the presence of indole protons (δ 7.0–7.6 ppm), piperazine methylene signals (δ 2.5–3.5 ppm), and L-alanine’s chiral center (doublet for α-proton, δ ~4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C22H27N5O4). ESI+ mode is preferred for detecting the protonated molecular ion .
  • IR Spectroscopy : Look for carbonyl stretches (~1650–1750 cm⁻¹) from the amide and ester groups .

Q. What in vitro assays are suitable for initial evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize receptor-binding assays targeting serotonin (5-HT1D) or dopamine (D4) receptors due to structural similarities to known ligands . Use radioligand displacement assays (e.g., [³H]spiperone for D4) or functional assays (e.g., cAMP modulation in transfected HEK293 cells) . For enzyme inhibition studies, screen against CYP51 (relevant to parasitic diseases) using fluorescence-based activity assays .

Advanced Research Questions

Q. How do structural modifications to the piperazine or indole moieties affect the compound’s receptor selectivity and potency?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with:

  • Piperazine substitutions : Replace with 4-arylpiperazines (e.g., 4-(3-chlorophenyl)piperazine) to enhance receptor affinity .
  • Indole modifications : Introduce halogenation (e.g., 5-fluoroindole) to improve metabolic stability .
    Evaluate changes using competitive binding assays and computational docking (e.g., AutoDock Vina) to predict binding poses at D4 or 5-HT1D receptors .

Q. What strategies can address discrepancies in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., CHO-K1 expressing human D4 receptors) and buffer compositions to minimize variability .
  • Validate via orthogonal assays : Compare radioligand binding data with functional readouts (e.g., β-arrestin recruitment) to confirm target engagement .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding factors (e.g., differences in compound purity or solvent effects) .

Q. How does the L-alanine moiety influence pharmacokinetic properties, and what modifications can improve bioavailability?

  • Methodological Answer : The L-alanine group enhances hydrophilicity but may limit blood-brain barrier (BBB) penetration. To optimize:

  • LogP measurement : Determine partition coefficients using shake-flask or HPLC methods. A logP < 2 suggests poor membrane permeability .
  • Prodrug approaches : Esterify the carboxyl group (e.g., ethyl ester) to increase lipophilicity, with enzymatic cleavage in vivo .
  • Metabolic stability assays : Incubate with liver microsomes to assess oxidative degradation; introduce methyl groups to block metabolic hotspots .

Q. What computational methods are effective for predicting off-target interactions of this compound?

  • Methodological Answer :

  • Pharmacophore modeling : Use tools like Schrödinger’s Phase to identify shared features with known ligands of unrelated targets .
  • Molecular dynamics simulations : Simulate binding to common off-targets (e.g., hERG channels) to assess arrhythmia risk .
  • Machine learning : Train models on Tox21 datasets to predict cytotoxicity or genotoxicity .

Contradiction Analysis & Experimental Design

Q. How can researchers resolve conflicting data on the compound’s efficacy in CNS vs. peripheral disease models?

  • Methodological Answer :

  • Tissue distribution studies : Use LC-MS/MS to quantify compound levels in brain vs. plasma after administration .
  • Condition-specific assays : Test in both neuroinflammation (e.g., microglial activation) and peripheral (e.g., Chagas disease) models to clarify context-dependent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.